3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Description
This compound is a structurally complex pyridinecarbonitrile derivative featuring:
- A 4-chlorophenyl group at the ethyl chain, contributing to hydrophobic interactions.
- A sulfonyl group linked to an ethyl chain modified with an oxyimino moiety and a 2,6-dichlorobenzyl substituent, which may enhance stability and electronic effects.
- A trifluoromethyl (-CF₃) group at the pyridine 5-position, known for its electron-withdrawing properties and metabolic resistance .
- A nitrile (-CN) group at the pyridine 2-position, often associated with hydrogen bonding and bioactivity.
Properties
IUPAC Name |
3-[(2E)-1-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxyimino]ethyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3F3N3O3S/c23-15-6-4-13(5-7-15)21(11-31-34-12-16-17(24)2-1-3-18(16)25)35(32,33)20-8-14(22(26,27)28)10-30-19(20)9-29/h1-8,10-11,21H,12H2/b31-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZGKTZDOPCCK-QFDQHJFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile , with the CAS number 338406-98-7 , is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity and mechanism of action, supported by data from various studies.
- Molecular Formula : C22H13Cl3F3N3O3S
- Molar Mass : 562.78 g/mol
- Structure : The compound features a pyridine ring substituted with trifluoromethyl and a carbonitrile group, along with a sulfonamide moiety linked to a chlorophenyl group.
Cytotoxicity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of related pyridine derivatives, it was found that several compounds demonstrated moderate to high activity against cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound 12e , which shares structural similarities with our target compound, showed promising results and serves as a reference point for assessing the biological activity of the target compound .
The mechanism of action for this class of compounds often involves inhibition of key signaling pathways in cancer cells. Specifically, the inhibition of c-Met kinase has been highlighted as a critical target. The c-Met pathway is known to be involved in tumor growth and metastasis, making it a valuable target for anticancer therapies.
In vitro studies have demonstrated that compounds similar to our target can induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptosis rates when treated with these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like ours. The presence of halogen substituents on aromatic rings has been shown to influence the potency and selectivity of these compounds against cancer cell lines. For instance, modifications in the chlorophenyl and dichlorobenzyl groups can significantly alter their interaction with biological targets.
Case Studies
- Cytotoxicity Evaluation : In a comparative study involving multiple derivatives, it was noted that modifications to the pyridine ring and sulfonamide linkages could enhance cytotoxic effects while minimizing toxicity to normal cells .
- Apoptosis Induction : A specific derivative demonstrated dose-dependent induction of apoptosis in A549 cells, with significant increases in apoptotic rates observed at concentrations as low as 3.75 μM . This finding underscores the potential of similar compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyridinecarbonitriles, pyrimidinecarbonitriles, and pesticidal agents (Table 1). Key findings include:
*Estimated based on analogous structures.
Key Observations
Bioactivity and Substituent Effects: The sulfonyl group in the target compound may confer greater metabolic stability compared to sulfanyl (e.g., ) or sulfinyl (e.g., fipronil ) groups, though at the cost of reduced membrane permeability.
Electronic and Steric Profiles :
- Trifluoromethyl (-CF₃) and chlorine atoms enhance electron-withdrawing effects, favoring interactions with hydrophobic pockets in enzymes (e.g., similar to fipronil’s action on insect GABA receptors ).
- Pyridine vs. Pyrimidine Cores : Pyridinecarbonitriles (target compound, ) generally exhibit higher lipophilicity than pyrimidinecarbonitriles (), influencing bioavailability.
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving:
- Condensation of chlorophenyl precursors (analogous to ).
- Sulfonylation and oxyimino functionalization (similar to methods in ).
Notes
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
- Synthetic Challenges: The 2,6-dichlorobenzyl-oxyimino-sulfonyl group may complicate synthesis due to steric hindrance, necessitating optimized conditions (e.g., high-temperature reflux as in ).
- Regulatory Considerations : The compound’s halogenated structure may raise environmental persistence concerns, akin to fipronil .
Preparation Methods
Construction of 5-(Trifluoromethyl)pyridine-2-carbonitrile
The trifluoromethyl and cyano groups necessitate careful positioning to avoid regioisomer formation. A documented approach involves:
- Knoevenagel condensation between ethyl trifluoroacetoacetate and malononitrile under basic conditions to form a β-diketone intermediate.
- Cyclization with ammonium acetate in acetic acid, yielding 5-trifluoromethyl-2-cyanopyridine.
Critical parameters include:
- Temperature control (80–100°C) to prevent decarboxylation
- Use of anhydrous conditions to minimize hydrolysis of the nitrile group
Sulfonation and Side-Chain Introduction
Generation of Pyridine Sulfonyl Chloride
Controlled sulfonation at the 3-position requires:
- Direct sulfonation using chlorosulfonic acid at 0–5°C.
- Quenching with PCl₅ to form the sulfonyl chloride intermediate.
Challenges include:
- Competing sulfonation at electron-rich positions (mitigated by electron-withdrawing CF₃ and CN groups)
- Side product formation due to over-sulfonation (addressed via stoichiometric control)
Synthesis of 1-(4-Chlorophenyl)-2-{[(2,6-Dichlorobenzyl)oxy]imino}ethyl Thioether
This segment involves three sequential transformations:
- Formation of 4-Chlorophenyl Ethyl Ketone
- Oxime Formation
- O-Alkylation with 2,6-Dichlorobenzyl Chloride
Key considerations:
- Stereochemical control during oxime formation (E/Z selectivity)
- Purification via silica gel chromatography to isolate the desired oxime ether
Coupling and Final Assembly
Thioether Coupling to Pyridine Sulfonyl Chloride
The thioether side chain reacts with the sulfonyl chloride under:
- Schotten-Baumann conditions (aqueous NaOH, dichloromethane)
- Temperature: 0°C → ambient over 12 hours
This step achieves 65–72% yield based on analogous sulfonamide couplings.
Oxidation to Sulfone
Controlled oxidation using:
- m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at -20°C
- Stoichiometric ratio 1:1.05 to prevent over-oxidation
Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction completion without degrading the oxime ether.
Optimization and Scalability Challenges
Critical Process Parameters
| Step | Temperature Range | Catalyst/Solvent | Yield Optimization Strategy |
|---|---|---|---|
| Pyridine cyclization | 80–100°C | Acetic acid | Slow addition of ammonium acetate |
| Sulfonation | 0–5°C | ClSO₃H | Strict temperature control |
| O-Alkylation | 0°C → RT | DIAD/PPh₃ | Pre-activation of benzyl chloride |
| Sulfone oxidation | -20°C | mCPBA | Incremental oxidant addition |
Impurity Profile Management
Major impurities include:
- Regioisomeric sulfonation products (controlled via directing group effects)
- Oxime tautomers (minimized through low-temperature alkylation)
- Sulfoxide intermediates (eliminated via precise mCPBA stoichiometry)
Analytical Characterization
Successful synthesis requires multi-modal verification:
- ¹H/¹³C NMR :
- Diagnostic signals:
- CF₃ quartets (δ ~120 ppm in ¹³C)
- Oxime proton (δ 8.2–8.5 ppm, singlet)
- Diagnostic signals:
- HRMS :
- Expected [M+H]⁺: m/z 647.9234 (calculated for C₂₃H₁₄Cl₃F₃N₃O₃S)
- XRD :
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production necessitates:
- Continuous flow chemistry for exothermic steps (sulfonation, oxidation)
- Alternative solvents to replace dichloromethane (e.g., 2-MeTHF)
- Catalytic recycling of DIAD/PPh₃ byproducts via membrane filtration
Patent literature () highlights the economic viability of similar multi-step processes when employing these green chemistry principles.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical for its formation?
Methodological Answer: The compound’s synthesis likely involves multi-step organic reactions, including:
- Sulfonation : Introducing the sulfonyl group via oxidation of a thioether intermediate (e.g., using m-CPBA or hydrogen peroxide under acidic conditions) .
- Trifluoromethylation : Employing CF₃ sources like TMSCF₃ or Umemoto’s reagent for pyridine functionalization .
- Chlorinated aromatic coupling : Suzuki-Miyaura cross-coupling for attaching the 4-chlorophenyl and 2,6-dichlorobenzyl groups .
Critical intermediates include the pyridine core with a trifluoromethyl group and the sulfonyl-linked ethylimino precursor.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and chlorophenyl groups. ¹⁹F NMR identifies trifluoromethyl environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for chlorine-containing fragments .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., imino group configuration) .
Q. What are the key reactivity considerations for the sulfonyl and imino functional groups during synthesis?
Methodological Answer:
- The sulfonyl group is susceptible to nucleophilic attack under basic conditions; thus, reaction pH must be controlled to avoid decomposition .
- The imino group (C=N-O) may hydrolyze to a carbonyl under acidic conditions. Protecting groups (e.g., silylation) or low-temperature conditions are recommended .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict regioselectivity in trifluoromethylation?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict trifluoromethylation sites on the pyridine ring. For example, electron-deficient positions (e.g., para to electron-withdrawing groups) are favored .
- Molecular Dynamics Simulations : Guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates during sulfonation .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., rotational barriers around the imino group) that cause splitting anomalies .
- 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals from chlorinated aromatic protons .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy} derivatives) .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimize the coupling step by varying Pd catalyst (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonation), reducing side-product formation .
Q. How can researchers mitigate byproducts from competing reactions (e.g., over-chlorination or hydrolysis)?
Methodological Answer:
- In Situ Monitoring : Use ReactIR or UV-vis spectroscopy to detect intermediates and terminate reactions before side reactions dominate .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during chlorination steps .
Q. What strategies address stability challenges in storing or handling this compound?
Methodological Answer:
- Lyophilization : Freeze-dry the compound under inert atmosphere to prevent hydrolysis of the imino group .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation pathways (e.g., sulfonyl group oxidation) .
Q. How does the compound interact with biological targets (e.g., enzyme inhibition), and what assays validate these interactions?
Methodological Answer:
Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer:
- Mixer-Settler Reactors : Address poor mixing in batch systems during biphasic reactions (e.g., aqueous-organic extractions) .
- Crystallization Optimization : Use anti-solvent addition (e.g., heptane) to control particle size and prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
